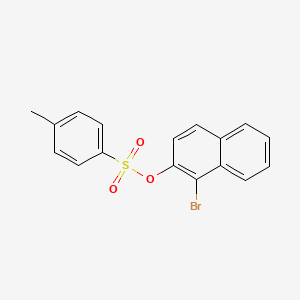

1-Bromo-2-(tosyloxy)naphthalene

Vue d'ensemble

Description

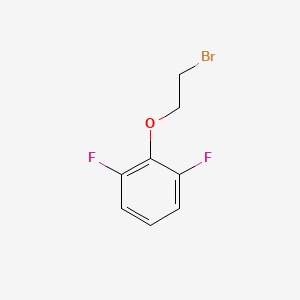

1-Bromo-2-(tosyloxy)naphthalene is a chemical compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “1-Bromo” indicates the presence of a bromine atom attached to the first carbon of the naphthalene core. The “2-(tosyloxy)” suggests a tosyloxy group (a tosyl group bound to an oxygen atom) attached to the second carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bromonaphthalenes can generally be prepared by treating naphthalene with bromine . The reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent (methylene chloride) at certain temperatures can afford dibromonaphthalene in high yield .Chemical Reactions Analysis

Bromonaphthalenes exhibit many reactions typical of aryl bromides. Bromide can be displaced by cyanide to give the nitrile. They can form Grignard reagents and organolithium compounds. 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .Applications De Recherche Scientifique

Selective Synthesis Applications

1-Bromo-2-(tosyloxy)naphthalene, a derivative of bromo-substituted naphthalene, is used in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives. These derivatives are crucial in the fields of materials and supramolecular chemistry, particularly for the synthesis of core-substituted naphthalene diimides (cNDIs), which have wide applications (Ping, 2012).

Chemoselective Reactions in Organic Synthesis

The compound plays a significant role in chemoselective Suzuki–Miyaura reactions. These reactions are pivotal for synthesizing aryl-substituted naphthalenes, contributing to advancements in organic synthesis and offering a path to various mono- and diarylnaphthalenes (Hassan et al., 2012).

Studying Combustion Byproducts

This compound is used in studying the pyrolysis of brominated hydrocarbons, like bromophenol, to understand the formation of hazardous combustion byproducts. This research is critical for assessing the environmental impact of disposing materials containing brominated hydrocarbons (Evans & Dellinger, 2003).

Pharmaceutical Intermediates Manufacturing

It is also an intermediate in manufacturing pharmaceuticals, such as tachykinin receptor antagonists. The structural complexity of the naphthalene skeleton makes this compound significant in synthesizing complex pharmaceuticals (Ashworth et al., 2003).

Development of Phosphorescent Probes

The synthesis of bromo-substituted naphthalenes, like this compound, contributes to developing phosphorescent probes. These probes are vital in spectroscopic studies and have numerous applications in biochemical research (Marriott et al., 1994).

Propriétés

IUPAC Name |

(1-bromonaphthalen-2-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3S/c1-12-6-9-14(10-7-12)22(19,20)21-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIKCQOKQTWNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

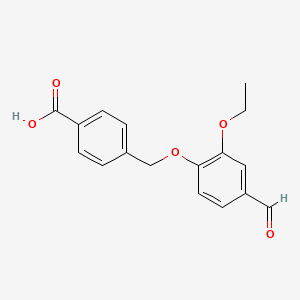

![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)

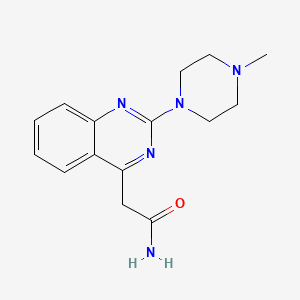

![2,2'-[Propane-2,2-diylbis(thio)]diacetic acid](/img/structure/B3136841.png)

![Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide](/img/structure/B3136869.png)

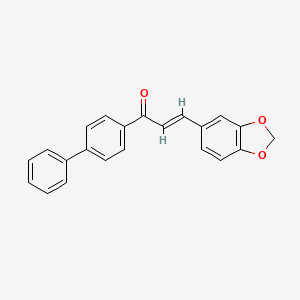

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)